molecular formula C11H10BrClN2O2 B14026345 6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione

Cat. No.: B14026345
M. Wt: 317.56 g/mol
InChI Key: RCRRYNVOAHDDDD-UHFFFAOYSA-N
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Description

6’-Bromo-8’-chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound featuring a spirocyclic structure. This compound belongs to the imidazopyridine class, which is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromo-8’-chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves multi-step organic reactionsBromination and chlorination are then carried out to introduce the bromo and chloro substituents, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-8’-chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine and chlorine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .

Scientific Research Applications

6’-Bromo-8’-chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Bromo-8’-chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 6’-Bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione
  • Spiro[cyclopentane-1,3’(2’H)-imidazo[1,2-a]pyridin]-2’-one, 6’-bromo

Uniqueness

Compared to similar compounds, 6’-Bromo-8’-chloro-1’H-spiro[cyclopentane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione stands out due to its specific substitution pattern and spirocyclic structure.

Properties

Molecular Formula

C11H10BrClN2O2

Molecular Weight

317.56 g/mol

IUPAC Name

6-bromo-8-chlorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclopentane]-1,5-dione

InChI

InChI=1S/C11H10BrClN2O2/c12-6-5-7(13)8-9(16)14-11(3-1-2-4-11)15(8)10(6)17/h5H,1-4H2,(H,14,16)

InChI Key

RCRRYNVOAHDDDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl

Origin of Product

United States

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